Comparative Potency Against c-MET Wild-Type: Bozitinib vs. Clinical c-MET Inhibitors
In a standardized ADP-Glo™ kinase assay, bozitinib inhibited c-MET wild-type with an IC50 of 2.2 nM [1]. This potency is comparable to or exceeds that of several clinically approved c-MET inhibitors, including crizotinib (IC50 = 8–11 nM) , tepotinib (IC50 = 4 nM) , and savolitinib (IC50 = 5 nM) . Notably, bozitinib demonstrates significantly greater potency than crizotinib in this direct comparison.
| Evidence Dimension | c-MET wild-type enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 2.2 nM |
| Comparator Or Baseline | Crizotinib: 8–11 nM; Tepotinib: 4 nM; Savolitinib: 5 nM |
| Quantified Difference | Bozitinib is 3.6–5.0-fold more potent than crizotinib; 1.8-fold more potent than tepotinib; 2.3-fold more potent than savolitinib |
| Conditions | ADP-Glo™ Kinase Assay; recombinant c-MET kinase domain |
Why This Matters
Superior enzymatic potency may translate to enhanced target engagement at lower doses, potentially improving the therapeutic window and reducing off-target effects.
- [1] Lin H, Qu L, Wei H, Guo M, Chen X, Lin Q, Zhang H, Dai S, Chen Y. Characterization of Bozitinib as a potential therapeutic agent for MET-amplified gastric cancer. Commun Biol. 2025 Jan 28;8(1):134. doi: 10.1038/s42003-025-07490-5. View Source
